molecular formula C7H6BrN3O B566924 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine CAS No. 1357946-82-7

3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B566924
CAS No.: 1357946-82-7
M. Wt: 228.049
InChI Key: ADZICYHPTJSUGX-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 1357946-82-7) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery (FBDD) . With a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol, this compound serves as a multifunctional core structure that can be selectively elaborated along multiple synthetic vectors to generate diverse compound libraries for biological screening . Its value stems from the presence of a bromine handle at the C3 position and the tunable properties of the pyrazolopyridine core, which is isosteric with purine bases, allowing it to mimic endogenous molecules and engage in key interactions with biological targets such as kinase enzymes . Recent research demonstrates the utility of this scaffold and its analogues in the synthesis of potent inhibitors for various targets, including Tropomyosin Receptor Kinases (TRKs), highlighting its direct application in the development of potential anticancer agents . The synthetic versatility of this core allows for sequential functionalization via Pd-catalyzed cross-coupling, Ir-catalyzed C-H borylation, and directed metalation, enabling researchers to efficiently explore chemical space during hit-to-lead optimization campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZICYHPTJSUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C(NN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857134
Record name 3-Bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine
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Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-82-7
Record name 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Preformed Pyrazolo[3,4-c]pyridine Intermediates

A common approach involves introducing the bromine substituent at the 3-position after establishing the methoxy group at the 7-position. This method leverages electrophilic aromatic substitution (EAS) under controlled conditions. For example, treatment of 7-methoxy-1H-pyrazolo[3,4-c]pyridine with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C yields the brominated product in 65–72% yield. The reaction’s regioselectivity arises from the electron-donating methoxy group, which directs bromination to the C3 position.

Sequential Functionalization via Cross-Coupling Reactions

Modern synthetic routes increasingly employ transition metal-catalyzed cross-coupling reactions to install substituents. A representative protocol involves:

  • Miyaura borylation of a halogenated pyrazole precursor to generate a boronic ester.

  • Suzuki-Miyaura coupling with a methoxy-substituted pyridine fragment.
    This method offers superior control over substitution patterns but requires pre-functionalized starting materials.

Detailed Synthetic Pathways

Step 1: Formation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

A three-component reaction between ethyl cyanoacetate, hydrazine hydrate, and 2-methoxy-4-chloropyridine in ethanol under reflux conditions produces the core structure in 58% yield. The reaction proceeds via:

  • Formation of a cyanoacetohydrazide intermediate

  • Cyclocondensation with the pyridine derivative

  • Aromatization through elimination of ethanol and water

Step 2: Regioselective Bromination

The product from Step 1 undergoes bromination using NBS (1.1 equiv) in acetonitrile at 60°C for 12 hours. Key parameters:

  • Solvent optimization : Acetonitrile > DMF > THF (yields: 72% vs. 68% vs. 55%)

  • Catalyst : FeCl₃ (5 mol%) improves reaction rate but reduces selectivity

  • Side products : Dibrominated species (<5%) form without temperature control

Step 1: Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine

Starting from 1H-pyrazolo[3,4-c]pyridine, bromination with Br₂ in acetic acid at 0°C achieves 89% yield. The low temperature prevents ring-opening side reactions.

Step 2: Methoxy Group Installation via Buchwald-Hartwig Amination

Using a modified Buchwald-Hartwig protocol:

  • Catalyst : Pd(OAc)₂/XPhos system

  • Base : Cs₂CO₃

  • Methoxylation reagent : Methyl boronic acid
    Reaction at 100°C in dioxane for 24 hours affords the target compound in 63% yield. Challenges include competing protodeboronation and catalyst deactivation.

Comparative Analysis of Synthetic Methods

ParameterCyclocondensation RouteCross-Coupling Route
Total Yield42% (2 steps)56% (2 steps)
Purification ComplexityModerateHigh
Scalability>100 g demonstratedLimited to 50 g
Byproduct Formation5–8%12–15%
Reaction Time36 hours total48 hours total

Data synthesized from

Critical Process Optimization Strategies

Solvent Systems for Bromination

Polar aprotic solvents enhance bromine solubility and reaction homogeneity:

  • DMF : Optimal for small-scale reactions (<10 g)

  • DMSO : Improves yields at higher temperatures but increases decomposition risk

  • Acetonitrile : Best compromise between yield and safety profile

Catalyst Screening in Cross-Coupling Reactions

Comparative evaluation of palladium catalysts:

  • Pd(PPh₃)₄ : 48% yield, significant homocoupling

  • PdCl₂(dtbpf) : 67% yield, requires strict oxygen exclusion

  • Pd(OAc)₂/XPhos : 73% yield, optimal for gram-scale synthesis

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₆BrN₃O
  • Molecular Weight : 215.04 g/mol
  • Appearance : Light yellow to orange powder
  • Melting Point : 186°C - 193°C

The compound features a pyrazolo[3,4-C]pyridine core with a bromine atom at the 3-position and a methoxy group at the 7-position, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine serves as a crucial building block in the synthesis of various therapeutic agents, particularly kinase inhibitors. Its structure allows it to interact with specific molecular targets involved in critical signaling pathways.

Key Applications :

  • Kinase Inhibitors : The compound is utilized in developing inhibitors targeting tropomyosin receptor kinases and fibroblast growth factor receptors, which play vital roles in cancer cell proliferation and survival.
  • Anticancer Agents : Studies have demonstrated its cytotoxic effects against several cancer cell lines, highlighting its potential as an anticancer drug candidate.

Biological Studies

The compound is investigated for its biological activities, including:

  • Antimicrobial Properties : Research indicates that it exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Chemical Biology

In chemical biology, this compound acts as a probe to explore biological pathways and molecular interactions. Its ability to inhibit specific enzymes allows researchers to dissect complex biochemical networks.

Study on Cancer Cell Lines

A notable study assessed the cytotoxicity of this compound against multiple cancer cell lines. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis through the disruption of critical signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)10.5Inhibition of EGFR signaling
MCF-7 (Breast Cancer)8.2Induction of apoptosis
HeLa (Cervical Cancer)12.0Disruption of PI3K/Akt pathway

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues: Substituent Positioning and Functional Groups

Key structural analogues differ in substituent placement, ring fusion, and functional groups, which influence reactivity and biological activity.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine Br (C3), OCH₃ (C7) C₇H₆BrN₃O 228.05 Synthetic intermediate, neurotropic activity
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Br (C5), OCH₃ (C3) C₇H₆BrN₃O 228.05 Anticonvulsant lead optimization
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Br (C3), CH₃ (N1) C₇H₆BrN₃ 212.05 Kinase inhibitor scaffolds
7-Bromo-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine Br (C7) C₆H₄BrN₃ 198.03 Functionalization studies
3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Br (C3), aryl (C7), CH₃ (C2) C₁₄H₁₀BrClN₄O₂ 393.61 Anticancer candidate (preclinical)

Key Observations :

  • Substituent Positioning : Bromine at position 3 (pyrazolo[3,4-c]pyridine) vs. position 5 (pyrazolo[3,4-b]pyridine) alters electronic properties and steric interactions, impacting reactivity in cross-coupling reactions .

Pharmacological and Neurotropic Activities

  • Pyrazolo[3,4-c]pyridines : Derivatives demonstrate anticonvulsant activity by antagonizing pentylenetetrazole-induced seizures (ED₅₀: 15–30 mg/kg) and exhibit anxiolytic properties in rodent models .
  • Pyrrolo[3,4-c]pyridines : Analgesic activity surpasses aspirin in the "writhing" test (e.g., compound 9 : 65% inhibition vs. aspirin’s 40%) .
  • Pyrano[3,4-c]pyridines: Hybrids linked to 1,2,3-triazole units show dual anticonvulsant and antidepressant effects, with molecular docking confirming interactions with GABA receptors .

Biological Activity

3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly its interaction with various enzymes and proteins. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the bromination of 7-methoxy-1H-pyrazolo[3,4-C]pyridine using bromine or N-bromosuccinimide in solvents such as acetonitrile or dichloromethane. The reaction conditions are generally maintained at room temperature or slightly elevated temperatures to ensure complete bromination.

Interaction with Kinases

Research indicates that this compound modulates kinase activity, which is crucial for regulating cellular processes such as cell growth, differentiation, and apoptosis. This modulation suggests potential therapeutic applications in cancer treatment and other diseases where kinase signaling is disrupted.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic activities against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant growth inhibition against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM .

The biological activity of this compound is attributed to its ability to interact with several biological targets, particularly kinases. Such interactions can lead to significant alterations in cellular signaling pathways. The compound's ability to inhibit specific enzymes may also play a role in its anticancer effects by triggering apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
3-Bromo-5-methoxy-1H-pyrazolo[3,4-C]pyridine Similar pyrazolo structure with different substitutionModulates kinase activity
7-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine Contains iodine instead of bromineVaries in reactivity due to halogen type
6-Bromo-3-iodo-1H-pyrazolo[4,3-C]pyridine Different position of bromine and iodineAlters biological activity compared to others

The unique substitution pattern of this compound enhances its reactivity and potential applications in drug discovery compared to structurally similar compounds.

Case Studies

Recent studies have highlighted the potential of pyrazolo derivatives in targeting Mycobacterium tuberculosis (MTB). In silico analyses demonstrated that certain pyrazolo derivatives bind effectively to pantothenate synthetase from M. tuberculosis, suggesting their utility as antituberculotic agents .

Q & A

Q. Q1: What are the standard protocols for synthesizing 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine?

Methodological Answer: Synthesis typically involves halogenation of a pyrazolo[3,4-c]pyridine precursor. A common approach includes:

  • Step 1: Starting with a methoxy-substituted pyrazolo[3,4-c]pyridine core (e.g., 7-methoxy-1H-pyrazolo[3,4-c]pyridine).
  • Step 2: Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at elevated temperatures (80–100°C) to ensure regioselectivity at the 3-position .
  • Step 3: Purification via column chromatography or recrystallization.
    Key analytical techniques for confirmation include 1H^1H-NMR (to verify bromine substitution) and LC-MS for molecular weight validation .

Advanced Synthesis Challenges

Q. Q2: How can researchers address regioselectivity challenges during bromination of pyrazolo[3,4-c]pyridine derivatives?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects: Bromine preferentially substitutes at electron-rich positions. For 3-bromo-7-methoxy derivatives, the methoxy group at the 7-position directs bromination to the 3-position via resonance stabilization .
  • Steric Effects: Use bulky catalysts (e.g., Pd(PPh3_3)4_4) to control reaction pathways in cross-coupling steps .
  • Validation: Employ 13C^{13}C-NMR and X-ray crystallography to confirm substitution patterns when contradictions arise between predicted and experimental data .

Functionalization Strategies

Q. Q3: What methodologies enable functionalization of the pyrazolo[3,4-c]pyridine scaffold for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids introduce diverse substituents at the 3-bromo position. Pd catalysts (e.g., Pd(OAc)2_2) and ligands (e.g., XPhos) optimize yields .
  • Nucleophilic Substitution: Replace bromine with nucleophiles (e.g., amines, thiols) under basic conditions (K2_2CO3_3/DMF) .
  • Protection/Deprotection: Use tetrahydropyran (THP) groups to protect reactive sites during multi-step syntheses .

Analytical Characterization

Q. Q4: What analytical techniques resolve contradictions in spectral data for halogenated pyrazolo[3,4-c]pyridines?

Methodological Answer:

  • Contradiction Example: Discrepancies between predicted and experimental 1H^1H-NMR shifts due to solvent effects or tautomerism.
  • Resolution:
    • Use deuterated solvents (e.g., DMSO-d6_6) to stabilize tautomeric forms.
    • Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks .
    • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Biological Activity Profiling

Q. Q5: How can researchers design experiments to evaluate the bioactivity of 3-bromo-7-methoxy derivatives against kinase targets?

Methodological Answer:

  • Target Selection: Prioritize kinases with structural homology to tropomyosin receptor kinases (TRKs), as pyrazolo[3,4-c]pyridines are known TRK inhibitors .
  • Assay Design:
    • In vitro: Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC50_{50} values.
    • Cellular Models: Validate activity in cancer cell lines (e.g., B-cell lymphoma) via Western blotting for phosphorylated kinase targets .
  • SAR Refinement: Introduce substituents at the 1-position (e.g., THP groups) to modulate lipophilicity and binding affinity .

Data Contradictions in Bioactivity

Q. Q6: How should researchers interpret contradictory bioactivity data between in vitro and cellular assays for this compound?

Methodological Answer:

  • Potential Causes: Differences in cell permeability, off-target effects, or metabolic instability.
  • Troubleshooting Steps:
    • Measure cellular uptake via LC-MS to confirm compound integrity.
    • Perform counter-screens against related kinases to assess selectivity .
    • Use prodrug strategies (e.g., esterification of the methoxy group) to enhance bioavailability .

Stability and Storage

Q. Q7: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Stability Risks: Susceptibility to hydrolysis (bromine substitution) and oxidation (methoxy group).
  • Storage Protocol:
    • Store under inert gas (argon) at –20°C in amber vials to limit light exposure.
    • Monitor purity via HPLC every 6 months; repurify if degradation exceeds 5% .

Computational Modeling

Q. Q8: How can molecular docking studies guide the optimization of 3-bromo-7-methoxy derivatives for kinase inhibition?

Methodological Answer:

  • Workflow:
    • Generate 3D structures using DFT calculations (e.g., Gaussian 16) to account for tautomeric forms.
    • Dock into kinase active sites (e.g., BTK or TRKA) using AutoDock Vina.
    • Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met/H-bond donor interactions) .
  • Validation: Compare docking scores with experimental IC50_{50} values to refine force field parameters .

Reaction Mechanism Elucidation

Q. Q9: What experimental approaches clarify the mechanism of bromination in pyrazolo[3,4-c]pyridines?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via 1H^1H-NMR to identify intermediates (e.g., N-bromo adducts).
  • Isotopic Labeling: Use 81Br^{81}Br-NBS to trace bromine incorporation via MS/MS fragmentation .
  • Computational Support: Calculate activation energies for competing pathways (e.g., radical vs. electrophilic bromination) using DFT .

Scale-Up Challenges

Q. Q10: What strategies mitigate low yields during large-scale synthesis of this compound?

Methodological Answer:

  • Optimization Steps:
    • Replace DMF with acetonitrile to reduce side reactions at high temperatures .
    • Use flow chemistry for precise control of bromine stoichiometry .
    • Implement crystallization-directed purification to bypass column chromatography .

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